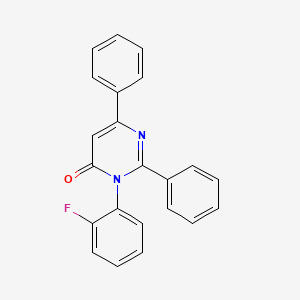

3-(2-Fluorophenyl)-2,6-diphenylpyrimidin-4(3H)-one

Description

Structure

3D Structure

Properties

CAS No. |

89069-76-1 |

|---|---|

Molecular Formula |

C22H15FN2O |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

3-(2-fluorophenyl)-2,6-diphenylpyrimidin-4-one |

InChI |

InChI=1S/C22H15FN2O/c23-18-13-7-8-14-20(18)25-21(26)15-19(16-9-3-1-4-10-16)24-22(25)17-11-5-2-6-12-17/h1-15H |

InChI Key |

OOQOCIYDPWZCCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4F |

Origin of Product |

United States |

Preparation Methods

Key Features:

- Reactants: Aromatic ketones (e.g., 2-fluoroacetophenone), aromatic aldehydes, HMDS.

- Catalyst: Lewis acids such as BF3·OEt2.

- Conditions: Microwave irradiation at 150 °C for 0.5 to 2 hours.

- Solvent: Typically toluene; other solvents like DCM, THF, and MeCN yield lower isolated products.

- Yields: Moderate to good yields (e.g., 58% initially, improved with longer reaction times).

Reaction Scheme Summary:

- The reaction proceeds via a multicomponent annulation involving [2 + 1 + 2 + 1] or [2 + 1 + 1 + 1 + 1] processes.

- Acid control is critical to favor pyrimidine formation.

- Functionalized acetophenones with substituents such as 2-fluoro (3j) react with benzaldehyde derivatives to afford the target pyrimidines.

Representative Data Table (Adapted):

| Entry | Acetophenone Substituent | Catalyst | Solvent | Time (h) | Yield (%) of Pyrimidine |

|---|---|---|---|---|---|

| 1 | 2-Fluorophenyl (3j) | BF3·OEt2 | Toluene | 0.5 | 58 |

| 2 | 2-Fluorophenyl (3j) | BF3·OEt2 | Toluene | 2 | Increased (up to ~70) |

| 3 | 4-Fluorophenyl (3b) | BF3·OEt2 | Toluene | 0.5 | Moderate |

This method is notable for its operational simplicity, use of commercially available starting materials, and the ability to introduce various substituents including 2-fluoro groups on the phenyl ring.

One-Pot Catalyst-Free Regioselective Functionalization of 4,6-Diphenylpyrimidin-2(1H)-ones

An alternative approach involves the regioselective O-alkylation of 4,6-diphenylpyrimidin-2(1H)-ones under mild, catalyst-free conditions using cesium carbonate in DMF. This method is applicable for functionalizing the pyrimidinone core, potentially including 3-(2-fluorophenyl) derivatives.

Highlights:

- Base: Cs2CO3.

- Solvent: DMF.

- Temperature: Room temperature to 80 °C.

- Reaction Time: 8 to 24 hours.

- Yields: High yields (81–91%) for O-alkylated products.

- Selectivity: Favorable formation of O-regioisomers over N-alkylation.

Mechanistic Insight:

- Density Functional Theory (DFT) studies indicate that Cs2CO3 stabilizes the transition state favoring O-alkylation.

- This method avoids the use of coupling reagents and harsh conditions.

Example Data Extract:

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Cs2CO3 | DMF | 80 | 8 | 81–91 | O-alkylation favored |

| 2 | NaH | DMF | RT | 8 | Low | Poor yield |

| 3 | Cs2CO3 | DMSO | RT | 24 | 79 | Slightly lower yield |

This approach is valuable for late-stage functionalization of pyrimidinones, including fluorinated derivatives, under mild and environmentally benign conditions.

Metal-Free Cascade Synthesis via Enaminone Intermediates

A metal-free cascade reaction has been reported for synthesizing 4,6-diphenylpyrimidin-2-amines, which can be precursors to 3-(2-fluorophenyl)-2,6-diphenylpyrimidin-4(3H)-one derivatives.

Procedure:

- Starting Materials: 3-(1H-imidazol-1-yl)-1,3-diphenylprop-2-en-1-one derivatives.

- Base: Potassium carbonate (K2CO3), 4 equivalents.

- Solvent: DMF.

- Temperature: 60 °C.

- Yield: Up to 94% for 2-aminopyrimidine products.

Notes:

- The reaction is sensitive to solvent choice; DMF is optimal.

- Other solvents like EtOH, CH3CN, THF, DCE, and water give lower or no yields.

- The method tolerates various substituted enaminones, including fluorinated phenyl groups.

This metal-free approach offers a clean, efficient route to pyrimidine cores with potential for further functionalization to the target compound.

Tandem Reaction of Acylamidine with Hydroxylamine Hydrochloride

A tandem acid-catalyzed reaction involving acylamidine and hydroxylamine hydrochloride in acetic acid at 80 °C for 3 hours has been used to synthesize 2,6-diphenylpyrimidin-4(3H)-one derivatives.

Key Points:

- Yield: Approximately 72% isolated yield for 2,6-diphenylpyrimidin-4(3H)-one.

- Reaction Time: 3 hours.

- Catalyst: Acidic conditions (acetic acid).

- Starting Materials: Benzamidine hydrochloride and 3-phenylpropargylic acid.

This method is a significant improvement over multi-step syntheses, providing a straightforward route to diphenylpyrimidinones, which can be adapted for 2-fluorophenyl substitution.

Summary Table of Preparation Methods

| Method No. | Method Description | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | Acid-controlled multicomponent synthesis with HMDS | Aromatic ketones/aldehydes, BF3·OEt2, MW, toluene | 58–70 | Selective pyrimidine formation, microwave-assisted | Moderate yields, requires acid catalyst |

| 2 | Catalyst-free O-alkylation of pyrimidinones | Cs2CO3, DMF, RT to 80 °C | 81–91 | Mild conditions, high regioselectivity | Limited to functionalization step |

| 3 | Metal-free cascade via enaminones | Enaminones, K2CO3, DMF, 60 °C | Up to 94 | Metal-free, high yield, clean reaction | Sensitive to solvent choice |

| 4 | Acid-catalyzed tandem reaction | Acylamidine, hydroxylamine hydrochloride, AcOH, 80 °C | ~72 | Short reaction time, simple setup | Specific substrate scope |

Chemical Reactions Analysis

Chemical Reactions Involving Pyrimidines

Pyrimidines can undergo various chemical reactions, including nucleophilic substitution, electrophilic substitution, and cyclization reactions. The presence of a fluorophenyl group in 3-(2-Fluorophenyl)-2,6-diphenylpyrimidin-4(3H)-one might influence its reactivity due to the electron-withdrawing effect of fluorine, potentially making it more susceptible to nucleophilic attack.

Related Syntheses

While specific synthesis details for 3-(2-Fluorophenyl)-2,6-diphenylpyrimidin-4(3H)-one are not available, related compounds like 2,6-diphenylpyrimidin-4(3H)-one can be synthesized from benzamidine and 3-phenylpropargylic acid under optimized conditions . This suggests that similar strategies might be applicable for synthesizing fluorinated derivatives.

Spectroscopic Analysis

Spectroscopic techniques such as NMR and HRMS are crucial for characterizing pyrimidine derivatives. For instance, 4-(4-Fluorophenyl)-2,6-diphenylpyrimidine shows characteristic NMR signals, with the fluorine atom causing a distinct splitting pattern in the aromatic region . Similar analysis would be necessary for 3-(2-Fluorophenyl)-2,6-diphenylpyrimidin-4(3H)-one .

Future Research Directions

-

Synthetic Method Development : Developing a specific synthesis protocol for 3-(2-Fluorophenyl)-2,6-diphenylpyrimidin-4(3H)-one using fluorinated starting materials.

-

Spectroscopic Characterization : Detailed NMR and HRMS analysis to confirm the structure and purity of the compound.

-

Biological Activity Screening : Investigating potential biological activities of this compound, such as antimicrobial or anticancer properties.

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity :

- Research indicates that pyrimidine derivatives, including 3-(2-Fluorophenyl)-2,6-diphenylpyrimidin-4(3H)-one, show potential as anticancer agents. Studies have demonstrated that modifications in the pyrimidine structure can enhance cytotoxicity against various cancer cell lines. For instance, a study highlighted the synthesis of triaryl-substituted pyrimidines that exhibited significant growth inhibition in cancer cells, suggesting a pathway for further development of this compound as a therapeutic agent .

- Antiviral Properties :

Cosmetic Formulations

-

Skin Care Products :

- The compound's lipophilic nature makes it suitable for incorporation into cosmetic formulations aimed at improving skin hydration and texture. Research has shown that pyrimidine derivatives can function as effective moisturizing agents when incorporated into creams and lotions. The ability to modify skin permeability could enhance the delivery of active ingredients .

-

Stabilizers and Film Formers :

- In cosmetic applications, 3-(2-Fluorophenyl)-2,6-diphenylpyrimidin-4(3H)-one can serve as a stabilizer or film-forming agent due to its chemical structure, which allows it to form protective layers on the skin or hair . This property is particularly valuable in formulations designed to provide long-lasting effects.

Material Science

- Polymer Composites :

Case Study 1: Anticancer Research

A recent study focused on synthesizing various triaryl-substituted pyrimidines, including derivatives of 3-(2-Fluorophenyl)-2,6-diphenylpyrimidin-4(3H)-one. The results indicated that specific substitutions led to increased potency against breast cancer cell lines, demonstrating the potential for developing targeted therapies based on this compound's structure .

Case Study 2: Cosmetic Application Development

In a study evaluating the efficacy of new cosmetic formulations containing pyrimidine derivatives, researchers found that products with 3-(2-Fluorophenyl)-2,6-diphenylpyrimidin-4(3H)-one exhibited significantly improved moisturizing properties compared to controls. This was attributed to the compound's ability to enhance skin barrier function and hydration levels over extended periods .

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-2,6-diphenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the reduction of inflammation or the induction of apoptosis in cancer cells. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

a. 4-(2,6-Dichlorophenyl)-3,4-dihydro-6-phenylpyrimidin-2(1H)-one (C₁₆H₁₂Cl₂N₂O)

- Substituents : 2,6-Dichlorophenyl (position 4), phenyl (position 6).

- Molecular Weight : 319.19 g/mol.

- Melting Point : 116–118°C.

- Bioactivity : Exhibits antifungal, antioxidant, and anticancer activity .

- The absence of a 2,6-diphenyl substitution (as in the target compound) may limit π-π stacking interactions, affecting binding affinity.

b. 3-Amino-2-(2-fluorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one (C₁₄H₁₀FN₃O)

- Substituents : 2-Fluorophenyl (position 2), pyrido-fused ring.

- Molecular Weight : 255.25 g/mol.

- Role : Serves as a pharmaceutical intermediate .

- Comparison: The fused pyrido ring increases rigidity, which may enhance target selectivity but complicate synthesis. The amino group at position 3 introduces hydrogen-bonding capacity, unlike the phenyl group in the target compound.

2.2 Analogues with Heterocyclic Modifications

a. 2-[(3-Chlorophenyl)methylsulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one (C₁₈H₁₈ClN₃OS₂)

- Substituents: Thieno-fused ring, sulfanyl, and chlorophenyl groups.

- Bioactivity: Not explicitly reported, but sulfur atoms in thieno rings often improve lipophilicity and membrane permeability .

- Comparison: The thieno system introduces sulfur-mediated interactions (e.g., van der Waals forces), contrasting with the purely aromatic interactions of the target compound.

b. Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives

- Structural Feature: Fused pyrido-pyrimidinone core.

- Comparison: Fused systems often exhibit enhanced planarity and stacking ability but may face synthetic challenges compared to simpler pyrimidinones .

2.3 Functional Group Variations

a. Ethyl-1-(aryl)-1,6-dihydro-2-(aryl)-6-oxopyrimidine-4-carboxylates

Data Tables

Table 1: Structural and Physical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|---|

| Target Compound | C₂₂H₁₅FN₂O | 342.37 | 2,6-Diphenyl, 3-(2-fluorophenyl) | Not Reported | Planar pyrimidinone core |

| 4-(2,6-Dichlorophenyl)-3,4-dihydro-6-phenylpyrimidin-2(1H)-one | C₁₆H₁₂Cl₂N₂O | 319.19 | 4-(2,6-Dichlorophenyl), 6-phenyl | 116–118 | Dihydro pyrimidinone ring |

| 3-Amino-2-(2-fluorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one | C₁₄H₁₀FN₃O | 255.25 | Pyrido fusion, 3-amino | Not Reported | Fused bicyclic system |

Table 2: Bioactivity Comparison

Key Findings and Insights

- Ring Modifications: Fused systems (e.g., pyrido or thieno) enhance structural rigidity but complicate synthesis, whereas simpler pyrimidinones like the target compound prioritize synthetic accessibility .

- Biological Relevance: While the target compound’s bioactivity remains underexplored, structural parallels to antitubercular and anticancer pyrimidinones suggest promising avenues for future research .

Biological Activity

3-(2-Fluorophenyl)-2,6-diphenylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structure featuring a fluorophenyl group and diphenyl substituents, has shown promise as an inhibitor of various enzymes and receptors, particularly in the context of neuropharmacology.

Chemical Structure

- Molecular Formula : C22H15FN2O

- Molecular Weight : 358.36 g/mol

- Structural Characteristics :

- The compound contains a pyrimidinone core which is known for its pharmacological versatility.

Enzyme Inhibition

3-(2-Fluorophenyl)-2,6-diphenylpyrimidin-4(3H)-one has been identified as a potential inhibitor of specific enzymes involved in neurotransmitter modulation. Notably, it has been studied for its interaction with GABA-A receptors, which are crucial for mediating anxiolytic effects. Preliminary findings suggest that it may exhibit anxiolytic properties comparable to traditional benzodiazepines, making it a candidate for further pharmacological evaluation.

Receptor Binding Studies

In radioligand binding assays, this compound demonstrated a selective binding affinity for GABA-A receptors. These studies are essential for understanding its mechanism of action and potential therapeutic applications. The binding affinity and efficacy in modulating receptor activity are areas that require further investigation to establish its pharmacological profile.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 3-(2-Fluorophenyl)-2,6-diphenylpyrimidin-4(3H)-one, comparisons can be made with other structurally similar compounds:

Case Studies and Research Findings

Several studies have reported on the biological activities of derivatives related to 3-(2-Fluorophenyl)-2,6-diphenylpyrimidin-4(3H)-one:

- Anxiolytic Properties : Initial studies indicated that the compound could mimic the effects of benzodiazepines in animal models. Further pharmacological evaluations are necessary to quantify these effects and understand the underlying mechanisms.

- Binding Affinity Studies : Research utilizing radioligand binding assays has shown promising results regarding the compound's ability to selectively bind to GABA-A receptors, indicating potential therapeutic applications in anxiety disorders.

- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the fluorophenyl group can significantly alter biological activity, suggesting avenues for optimizing efficacy and reducing side effects.

Q & A

Q. What synthetic routes are effective for preparing 3-(2-fluorophenyl)-2,6-diphenylpyrimidin-4(3H)-one, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclocondensation of substituted chalcones with urea or thiourea derivatives under basic conditions. For example, similar pyrimidinone derivatives (e.g., 4-(2,6-dichlorophenyl)-3,4-dihydro-6-phenylpyrimidin-2(1H)-one) are synthesized via NaOH-catalyzed reactions in ethanol at reflux . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and stoichiometric ratios of reagents. Monitoring reaction progress via TLC (toluene/ethyl acetate/formic acid, 5:4:1) and purification via column chromatography (silica gel, hexane/ethyl acetate) are critical .

- Example Data :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Chalcone derivative | Ethanol | 80°C | 12 h | 65–75% |

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Key peaks include C=O stretching (~1680 cm⁻¹) and N–H bending (~1585 cm⁻¹) .

- NMR : ¹H NMR confirms aromatic substitution patterns (e.g., 2-fluorophenyl protons at δ 7.2–7.8 ppm) and pyrimidinone ring protons (δ 5.5–6.5 ppm). ¹³C NMR identifies carbonyl carbons (~165 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion (e.g., m/z 369 [M⁺] for analogous compounds) .

Q. How can HPLC methods be optimized to assess purity during synthesis?

- Methodological Answer : Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (70:30) containing 0.1% trifluoroacetic acid. A flow rate of 1.0 mL/min and UV detection at 254 nm are typical. Calibration with ≥98% pure reference standards ensures accuracy .

Advanced Research Questions

Q. How can crystallographic disorder in the pyrimidinone ring be resolved during structure refinement?

- Methodological Answer : Use SHELXL or OLEX2 to model disorder. Split atomic positions with PART instructions and apply geometric restraints (e.g., DFIX, SADI) to maintain bond lengths/angles. High-resolution data (<1.0 Å) and TWIN/BASF commands in SHELXL improve refinement for twinned crystals .

- Example Workflow :

Refine using OLEX2 with anisotropic displacement parameters .

Q. What computational strategies address discrepancies between experimental and DFT-calculated molecular geometries?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to optimize geometry. Compare torsional angles and bond lengths with crystallographic data (CCDC entries, e.g., 1893720–1893721) . Use Mercury software to overlay structures and quantify RMSD deviations. Adjust solvent effect parameters (e.g., PCM model) to reconcile differences .

Q. How can reaction mechanisms for pyrimidinone derivatization be elucidated using kinetic studies?

- Methodological Answer : Conduct time-resolved ¹H NMR or UV-Vis spectroscopy to track intermediate formation. For example, monitor nucleophilic substitution at the 4-position using pseudo-first-order kinetics. Arrhenius plots (ln(k) vs. 1/T) determine activation energy, while isotopic labeling (e.g., ¹⁵N-urea) identifies key steps .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data reported in different studies?

- Methodological Answer : Systematically test solubility in aprotic (DMSO, DMF) vs. protic (ethanol, water) solvents under controlled temperatures (25°C vs. 60°C). Use dynamic light scattering (DLS) to detect aggregation. Cross-reference with Hansen solubility parameters (δD, δP, δH) to explain discrepancies .

Q. What steps validate the reproducibility of biological activity assays for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.